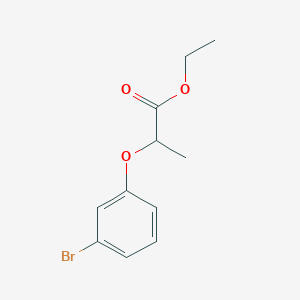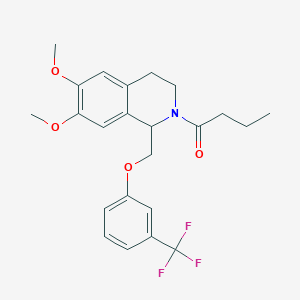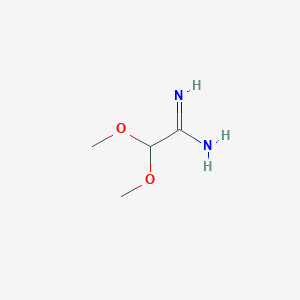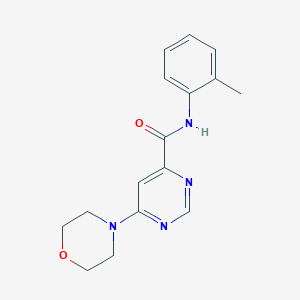
Ethyl 2-(3-bromophenoxy)propanoate
Descripción general
Descripción
Ethyl 2-(3-bromophenoxy)propanoate is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.12 . The IUPAC name for this compound is ethyl 2-(3-bromophenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-bromophenoxy)propanoate is 1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(3-bromophenoxy)propanoate is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
Ethyl 2-(3-bromophenoxy)propanoate: is commonly used as an intermediate in organic synthesis. It can be utilized to prepare various pharmacologically active molecules through subsequent reactions such as nucleophilic substitution or coupling reactions .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of a wide range of therapeutic agents. Its bromophenoxy moiety is particularly useful in creating new chemical entities that may exhibit biological activity .
Material Science
Researchers in material science may employ Ethyl 2-(3-bromophenoxy)propanoate to synthesize novel polymers or co-polymers. The presence of the bromine atom allows for further functionalization, which can lead to materials with unique properties .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be modified to produce herbicides, pesticides, or fungicides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests .
Catalyst Development
Ethyl 2-(3-bromophenoxy)propanoate: can be used in the development of catalysts. The bromine atom can be replaced with other catalytically active sites, which can then be used to accelerate various chemical reactions .
Analytical Standards
Due to its well-defined structure, Ethyl 2-(3-bromophenoxy)propanoate can be used as a reference compound or analytical standard in chromatography and mass spectrometry applications .
Fluorescent Probes
The compound’s structure is amenable to modifications that can lead to the development of fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time .
Cross-Coupling Reactions
Lastly, Ethyl 2-(3-bromophenoxy)propanoate is valuable in cross-coupling reactions, which are pivotal in creating complex organic molecules. The bromine atom acts as a good leaving group, facilitating the formation of carbon-carbon bonds .
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQGBQWTMLYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromophenoxy)propanoate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)
